3-amino-N-(2-ethylphenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Description
The compound 3-amino-N-(2-ethylphenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a structurally complex molecule belonging to the thieno[3,2-e]pyridine carboxamide class. Its core structure comprises a fused bicyclic system (cyclopenta[b]thieno[3,2-e]pyridine) substituted with an amino group at position 3, a thiophen-2-yl moiety at position 4, and a 2-ethylphenyl carboxamide at position 2. This compound is hypothesized to exhibit biological activity due to structural similarities with antiplasmodial agents reported in recent literature, such as the KuSaSch series .
Properties
IUPAC Name |
6-amino-N-(2-ethylphenyl)-8-thiophen-2-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS2/c1-2-13-7-3-4-9-15(13)25-22(27)21-20(24)19-18(17-11-6-12-28-17)14-8-5-10-16(14)26-23(19)29-21/h3-4,6-7,9,11-12H,2,5,8,10,24H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJFRYRVBUJAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C5=CC=CS5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-N-(2-ethylphenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a member of a class of heterocyclic compounds that have garnered interest due to their diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, emphasizing its potential as a therapeutic agent.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a cyclopenta[b]thieno[3,2-e]pyridine core with substituents that enhance its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The methods often include cyclization reactions that form the core structure, followed by functionalization to introduce the amino and thiophene groups. Specific synthesis protocols can vary but generally aim for high yield and purity.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives with similar scaffolds have shown potent inhibition of tubulin polymerization, acting through the colchicine site on tubulin. This mechanism is crucial for disrupting cancer cell proliferation.
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| 3c | 2.6 | Osteosarcoma |
| 3d | 12 | HeLa |
| 3e | 15 | FM3A |
The IC50 values demonstrate the effectiveness of these compounds against various cancer cell lines, suggesting that modifications to the structure can enhance potency.
The primary mechanism by which these compounds exert their anticancer effects is through the inhibition of microtubule dynamics. By binding to tubulin, they prevent the assembly of microtubules necessary for mitosis, leading to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory Activity
In addition to anticancer properties, some studies have indicated that related compounds may possess anti-inflammatory effects. For example, certain thiophene derivatives have been shown to inhibit pro-inflammatory cytokines in experimental models of autoimmune diseases . This suggests potential therapeutic applications in treating conditions characterized by inflammation.
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of a structurally similar compound in a xenograft model of human osteosarcoma. The compound demonstrated significant tumor growth inhibition compared to controls, highlighting its potential as a chemotherapeutic agent.
- In Vivo Studies : In vivo experiments using murine models indicated that administration of compounds with similar structures resulted in reduced tumor size and improved survival rates compared to untreated groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares a common scaffold with the KuSaSch series (e.g., KuSaSch100 and KuSaSch101), which are 4-arylthieno[2,3-b]pyridine-2-carboxamides synthesized and characterized for antiplasmodial activity . Key structural and synthetic differences are analyzed below:
Structural Modifications and Implications
Position 4 Substituent: Target Compound: Thiophen-2-yl group (heteroaromatic, sulfur-containing). KuSaSch Series: Phenyl group (electron-rich aromatic ring).
Carboxamide Substituent: Target Compound: 2-Ethylphenyl (ortho-substituted alkyl chain). KuSaSch Series: 4-Chlorophenyl (para-substituted halogen) or 4-fluorophenyl (para-substituted halogen). In contrast, para-halogen substituents in KuSaSch derivatives may enhance electronic effects (e.g., dipole interactions) and metabolic stability .
Physicochemical Properties
- Thermal Stability : All KuSaSch derivatives exhibit melting points below 250°C, indicating moderate thermal stability. The target compound’s bulkier 2-ethylphenyl group may lower melting points due to reduced crystallinity.
- Molecular Weight : The target compound (MW: 466.6 g/mol) is heavier than KuSaSch analogs (~424–438 g/mol), which may influence pharmacokinetic properties like absorption or distribution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
